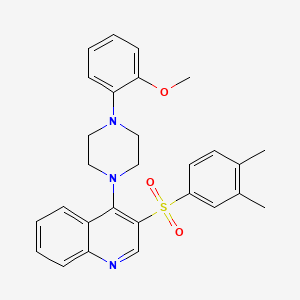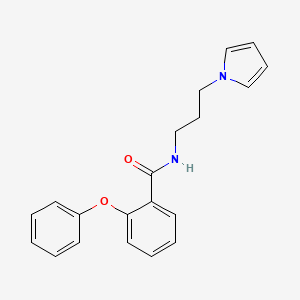
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide, also known as JNJ-5207852, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide, also known as 2-phenoxy-N-(3-pyrrol-1-ylpropyl)benzamide:
Antimicrobial Activity
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide: has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound’s ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes makes it a promising candidate for developing new antibiotics .
Antiviral Properties
Research has indicated that this compound exhibits antiviral properties, particularly against RNA viruses. Its mechanism involves interfering with viral replication processes, thereby reducing the viral load in infected cells. This makes it a potential candidate for antiviral drug development, especially in the context of emerging viral infections .
Anticancer Activity
2-phenoxy-N-(3-pyrrol-1-ylpropyl)benzamide: has been investigated for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This compound’s selective toxicity towards cancer cells over normal cells highlights its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Neuroprotective Applications
Studies have shown that N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide possesses neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier further enhances its potential as a neuroprotective agent .
Antioxidant Activity
The compound has been found to exhibit strong antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and diabetes. Its antioxidant properties make it a valuable candidate for developing supplements or drugs aimed at reducing oxidative damage .
Enzyme Inhibition
2-phenoxy-N-(3-pyrrol-1-ylpropyl)benzamide: has been studied for its ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens. For instance, it has shown inhibitory effects on enzymes like enoyl-ACP reductase and dihydrofolate reductase, which are essential for bacterial and protozoal growth. This enzyme inhibition property can be harnessed for developing targeted antimicrobial therapies .
Potential in Drug Delivery Systems
The compound’s chemical structure allows it to be used in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents. This application is particularly valuable in the formulation of drugs that have poor water solubility .
These diverse applications highlight the significant potential of N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide in various fields of scientific research and drug development.
Mecanismo De Acción
Target of Action
Compounds containing a pyrrole subunit, like this one, are utilized in the synthesis of various therapeutically active compounds. They have applications in creating fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more.
Mode of Action
Biochemical Pathways
Pyrrole-containing compounds are used in spectrochemical analysis due to their unique luminescent properties. They also serve as intermediates in the synthesis of biologically important naturally occurring alkaloids.
Result of Action
Action Environment
Propiedades
IUPAC Name |
2-phenoxy-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-13-8-16-22-14-6-7-15-22)18-11-4-5-12-19(18)24-17-9-2-1-3-10-17/h1-7,9-12,14-15H,8,13,16H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWDJBAGVPQPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCCCN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)
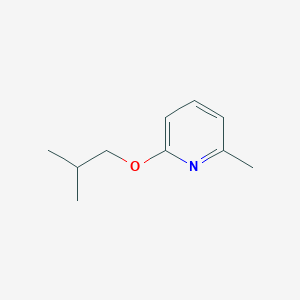
![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)
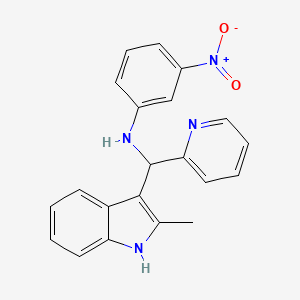

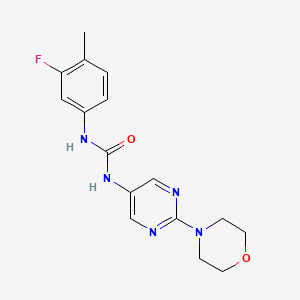
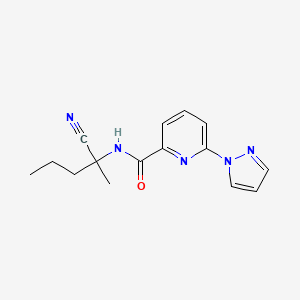
![3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2414560.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)
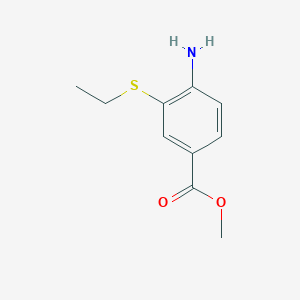
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)
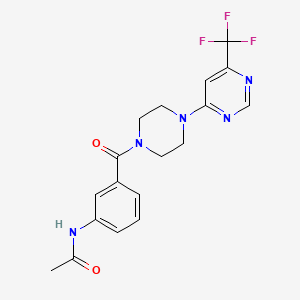
![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2414572.png)
